molecular formula C12H18N2O3S B5880399 N,N-dimethyl-2-(3-methyl-N-methylsulfonylanilino)acetamide

N,N-dimethyl-2-(3-methyl-N-methylsulfonylanilino)acetamide

Cat. No.: B5880399
M. Wt: 270.35 g/mol
InChI Key: ULUOPJSMZSGINI-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(3-methyl-N-methylsulfonylanilino)acetamide is an organic compound with a complex structure that includes both amide and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(3-methyl-N-methylsulfonylanilino)acetamide typically involves the reaction of N,N-dimethylacetamide with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(3-methyl-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfone derivatives, while reduction can produce amines.

Scientific Research Applications

N,N-dimethyl-2-(3-methyl-N-methylsulfonylanilino)acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(3-methyl-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amide group can also participate in hydrogen bonding, affecting the compound’s overall reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylacetamide: A simpler compound with similar amide functionality but lacking the sulfonyl group.

    N-methylacetamide: Another related compound with a single methyl group on the nitrogen atom.

    Dimethyl sulfone: Contains the sulfonyl group but lacks the amide functionality.

Uniqueness

N,N-dimethyl-2-(3-methyl-N-methylsulfonylanilino)acetamide is unique due to the presence of both amide and sulfonyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-2-(3-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-10-6-5-7-11(8-10)14(18(4,16)17)9-12(15)13(2)3/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUOPJSMZSGINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)N(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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